An In-Depth Technical Guide to 2-Ethylacrylonitrile: Structure, Properties, and Experimental Protocols
An In-Depth Technical Guide to 2-Ethylacrylonitrile: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylacrylonitrile, a versatile unsaturated aliphatic nitrile, serves as a valuable building block in organic synthesis and polymer chemistry. Its chemical structure, featuring a reactive nitrile group and a vinyl moiety, allows for a diverse range of chemical transformations, making it a compound of interest for the development of specialty polymers, pharmaceuticals, and other fine chemicals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to 2-ethylacrylonitrile, tailored for a scientific audience.
Chemical Structure and Identifiers
The chemical structure of 2-ethylacrylonitrile is characterized by a butanenitrile backbone with a methylene group at the 2-position.
Diagram 1: Chemical Structure of 2-Ethylacrylonitrile
Caption: 2D structure of 2-ethylacrylonitrile.
| Identifier | Value |
| IUPAC Name | 2-methylidenebutanenitrile[1] |
| CAS Number | 1647-11-6[1] |
| Molecular Formula | C₅H₇N[1] |
| SMILES | CCC(=C)C#N[1] |
| InChI | InChI=1S/C5H7N/c1-3-5(2)4-6/h2-3H2,1H3[1] |
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of 2-ethylacrylonitrile is presented below. It is important to note that while some data is available for the closely related acrylonitrile, specific experimental data for 2-ethylacrylonitrile is limited.
| Property | Value |
| Molecular Weight | 81.12 g/mol [1] |
| Boiling Point | Data not available; (Acrylonitrile: 77 °C)[2][3] |
| Density | Data not available; (Acrylonitrile: 0.806 g/cm³)[3][4] |
| Refractive Index | Data not available; (Acrylonitrile: 1.391 at 20 °C)[3] |
| XLogP3-AA | 1.4 |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[5] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
Vinyl Protons: Two distinct signals in the range of 5.5-6.5 ppm, appearing as singlets or narrow multiplets.
-
Ethyl Group (CH₂): A quartet around 2.2-2.6 ppm, coupled to the methyl protons.
-
Ethyl Group (CH₃): A triplet around 1.0-1.3 ppm, coupled to the methylene protons.
¹³C NMR Spectroscopy (Predicted)
-
Nitrile Carbon (C≡N): A signal in the range of 115-125 ppm.
-
Vinyl Carbons (=CH₂ and =C<): Two signals in the range of 110-140 ppm.
-
Ethyl Group (-CH₂-): A signal in the range of 20-30 ppm.
-
Ethyl Group (-CH₃): A signal in the range of 10-15 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
-
C=C Stretch: A medium-intensity absorption band around 1620-1640 cm⁻¹.
-
=C-H Stretch: A medium-intensity absorption band just above 3000 cm⁻¹.
-
C-H Stretch (Alkyl): Strong absorption bands in the range of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 81.
-
Key Fragmentation Patterns: Loss of an ethyl group ([M-29]⁺) leading to a fragment at m/z = 52 is a probable fragmentation pathway. Other fragments may arise from the cleavage of the nitrile group and rearrangements.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key reactions of 2-ethylacrylonitrile. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
Synthesis of 2-Ethylacrylonitrile via Alkylation of Acrylonitrile
This method involves the deprotonation of acrylonitrile at the α-position, followed by nucleophilic attack on an ethyl halide.
Diagram 2: Synthesis of 2-Ethylacrylonitrile
Caption: Synthetic pathway for 2-ethylacrylonitrile.
Materials:
-
Acrylonitrile
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the stirred solution and allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add acrylonitrile dropwise to the LDA solution at -78 °C and stir for 1 hour.
-
Add ethyl iodide dropwise to the reaction mixture at -78 °C and continue stirring for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-ethylacrylonitrile.
Free-Radical Polymerization of 2-Ethylacrylonitrile
2-Ethylacrylonitrile can undergo free-radical polymerization to form poly(2-ethylacrylonitrile).
Materials:
-
2-Ethylacrylonitrile (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve 2-ethylacrylonitrile and a catalytic amount of AIBN in anhydrous toluene in a reaction vessel.
-
Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.
-
Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere and stir for several hours. The progress of the polymerization can be monitored by observing the increase in viscosity.
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of stirred methanol.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.
Hydrolysis of 2-Ethylacrylonitrile to 2-Ethylacrylic Acid
The nitrile group of 2-ethylacrylonitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Diagram 3: Hydrolysis of 2-Ethylacrylonitrile
Caption: Hydrolysis reaction of 2-ethylacrylonitrile.
Materials:
-
2-Ethylacrylonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, cautiously add 2-ethylacrylonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous solution with diethyl ether.
-
Wash the combined organic extracts with saturated NaHCO₃ solution.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the organic extract over anhydrous MgSO₄, filter, and evaporate the solvent to yield 2-ethylacrylic acid.
Reduction of 2-Ethylacrylonitrile to 2-Ethyl-2-propen-1-amine
The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
2-Ethylacrylonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve 2-ethylacrylonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous potassium carbonate (K₂CO₃).
-
Filter and carefully remove the solvent by distillation to obtain the crude amine. Further purification can be achieved by distillation under reduced pressure.
Biological Activity and Potential Applications in Drug Development
While research on the specific biological activities of 2-ethylacrylonitrile is limited, the broader class of substituted acrylonitriles has demonstrated a range of biological effects, including antimicrobial and cytotoxic activities.[5][6][7]
The nitrile group is a key pharmacophore in several approved drugs and is known to participate in various interactions with biological targets, including hydrogen bonding and covalent interactions.[8] The mechanism of action for antimicrobial nitrile compounds can involve the inhibition of essential enzymes, such as those involved in DNA synthesis, or the disruption of microbial cell membranes.[9][10][11]
Studies on various substituted acrylonitriles have shown that they can induce cytotoxicity in cancer cell lines through mechanisms that may involve the induction of apoptosis.[5][6][7][12] This is often mediated through the activation of intrinsic caspase pathways.[5] For instance, some heteroarylacrylonitriles have been found to increase the activities of caspases 3 and 9, suggesting a mitochondrial-dependent apoptotic pathway.[5]
The presence of the α,β-unsaturated system in 2-ethylacrylonitrile also makes it a potential Michael acceptor, which could lead to covalent interactions with biological nucleophiles, a mechanism relevant to the activity of some drugs. However, this reactivity also raises potential toxicological concerns. Further research is needed to fully elucidate the specific biological targets and signaling pathways affected by 2-ethylacrylonitrile and to evaluate its potential as a lead compound in drug discovery.
Conclusion
2-Ethylacrylonitrile is a reactive and versatile chemical intermediate with potential applications in polymer science and as a scaffold for the synthesis of biologically active molecules. This guide has provided an overview of its chemical structure, properties, and detailed experimental protocols for its synthesis and key transformations. The exploration of its biological activities, particularly in the context of antimicrobial and anticancer research, represents a promising area for future investigation. As with any reactive chemical, appropriate safety precautions should be strictly followed when handling 2-ethylacrylonitrile in a laboratory setting.
References
- 1. 2-Ethylacrylonitrile | C5H7N | CID 519271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s-a-s.org [s-a-s.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. specialchem.com [specialchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 11. A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
